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Compound of Interest

Methyl 3-acetyl-4-
Compound Name:
hydroxybenzoate

cat. No.: B1366952

An In-Depth Technical Guide to Methyl 3-acetyl-4-hydroxybenzoate: Chemical Properties,
Structure, and Synthetic Insights

Introduction

Methyl 3-acetyl-4-hydroxybenzoate is a substituted aromatic compound possessing a unique
combination of functional groups: a phenolic hydroxyl, an acetyl (ketone), and a methyl ester.
This trifunctional arrangement makes it a molecule of significant interest in synthetic organic
chemistry, serving as a versatile intermediate or building block for more complex molecular
architectures. While not a widely commercialized end-product itself, its structural motifs are
present in various biologically active molecules and fine chemicals. This guide, intended for
researchers and drug development professionals, provides a detailed exploration of its
chemical and physical properties, structural characteristics, synthetic pathways, and potential
applications, grounded in established chemical principles.

Chemical Structure and Nomenclature

The structure of Methyl 3-acetyl-4-hydroxybenzoate is defined by a benzene ring substituted
at specific positions. According to IUPAC nomenclature, the primary functional group is the
methyl benzoate. The substituents are an acetyl group at position 3 and a hydroxyl group at
position 4.

o [UPAC Name: methyl 3-acetyl-4-hydroxybenzoate[1]
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« CAS Number: 57009-12-8[1][2][3]

e Synonyms: 3-Acetyl-4-hydroxybenzoic acid methyl ester, 2'-hydroxy-5'-carbomethoxy-
acetophenone, Aspirin Impurity 13[1][3][4]

The spatial arrangement of the acetyl and hydroxyl groups ortho to each other allows for
intramolecular hydrogen bonding, which influences the compound's physical properties, such
as its melting point and spectral characteristics.

C(=0)OCHs C(=0)CHs OH

Click to download full resolution via product page
Caption: 2D Structure of Methyl 3-acetyl-4-hydroxybenzoate.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application in
synthesis, and potential biological activity. The data below is compiled from various chemical
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databases.
Property Value Source
Molecular Formula C10H1004 [1][2]
Molecular Weight 194.18 g/mol [1][2]
Exact Mass 194.05790880 Da [1114]
Appearance Solid (predicted)
Topological Polar Surface Area
(TPSA) 63.6 A2 [1][2]
Hydrogen Bond Donor Count 1 [21[4]
2::3:;9% Bond Acceptor 4 o]
Rotatable Bond Count 3 [4]
LogP (calculated) 1.38-1.7 [1112]

Synthesis Pathways

The synthesis of Methyl 3-acetyl-4-hydroxybenzoate is not commonly detailed in high-yield,
large-scale preparations, but its structure strongly suggests a synthesis strategy based on the
Fries Rearrangement. This reaction is a cornerstone of organic synthesis for converting
phenolic esters into hydroxy aryl ketones.[5][6]

The logical precursor for this synthesis is Methyl 4-acetoxybenzoate. This starting material can
be readily synthesized from the inexpensive and commercially available Methyl 4-
hydroxybenzoate (a common preservative also known as Methylparaben) via acetylation.[7]
The subsequent Lewis acid-catalyzed Fries Rearrangement promotes the migration of the
acetyl group from the phenolic oxygen to the carbon of the aromatic ring.

The reaction is ortho, para-selective.[8] Since the para position relative to the hydroxyl group is
blocked by the methyl ester, the acetyl group is directed to one of the two equivalent ortho
positions (positions 3 or 5).
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Experimental Protocol: Fries Rearrangement of Methyl
4-acetoxybenzoate

This protocol is a representative procedure based on established methods for the Fries
Rearrangement.[5][8]

Step 1: Preparation of Methyl 4-acetoxybenzoate

To a solution of Methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent like dichloromethane
or ethyl acetate, add triethylamine (1.2 eq).

o Cool the mixture in an ice bath (0 °C).
e Slowly add acetyl chloride (1.1 eq) dropwise while stirring.

» Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin
Layer Chromatography (TLC).

e Upon completion, perform an aqueous workup by washing with dilute HCI, saturated sodium
bicarbonate solution, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield Methyl 4-acetoxybenzoate, which can be used in the next step, often
without further purification.

Step 2: Fries Rearrangement

e In adry, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add Methyl
4-acetoxybenzoate (1.0 eq).

o Carefully add anhydrous aluminum chloride (AICIs), a Lewis acid catalyst, in portions
(approx. 2.0-3.0 eq).[5] The reaction is often performed neat or in a high-boiling inert solvent.

e Heat the reaction mixture, typically to temperatures above 160 °C, to favor the formation of
the ortho-isomer, which is the thermodynamically controlled product.[9] Lower temperatures
tend to favor the para-product.[9]
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Maintain the temperature for several hours, monitoring the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature and then carefully
quench it by slowly pouring it onto crushed ice and concentrated HCI.

Extract the product into an organic solvent such as ethyl acetate (3x).

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium
sulfate.

Concentrate the solvent under reduced pressure.

Purify the resulting crude solid, Methyl 3-acetyl-4-hydroxybenzoate, by recrystallization or
column chromatography.
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Caption: General workflow for the Fries Rearrangement synthesis.
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Spectral Data Interpretation (Predicted)

While a published, peer-reviewed spectrum for this specific compound is not readily available,
its spectral properties can be reliably predicted based on its functional groups and established
spectroscopic principles.[10][11]

e 1H NMR (Proton NMR): In a solvent like CDCIs, the following peaks are expected:

o Asinglet around 12 ppm for the phenolic -OH proton, shifted significantly downfield due to
strong intramolecular hydrogen bonding with the adjacent acetyl group.

o A doublet for the aromatic proton at C5, likely around 7.8-8.0 ppm.
o Adoublet of doublets for the aromatic proton at C6, likely around 7.6-7.8 ppm.
o A doublet for the aromatic proton at C2, likely around 6.9-7.1 ppm.
o Asinglet for the methyl ester (-OCHs) protons around 3.9 ppm.
o Asinglet for the acetyl (-COCHs) protons around 2.6 ppm.
e 13C NMR (Carbon NMRY):

o A peak for the ester carbonyl carbon around 165-170 ppm.

o

A peak for the ketone carbonyl carbon around 195-200 ppm.

o

Aromatic carbons would appear in the 115-160 ppm range, with the carbon bearing the -
OH group (C4) being the most shielded (upfield) and the carbons adjacent to carbonyls
being more deshielded (downfield).

o

The methyl ester carbon (-OCHs) would appear around 52 ppm.

o

The acetyl methyl carbon (-COCHs) would appear around 25-30 ppm.

* Infrared (IR) Spectroscopy:

o Abroad O-H stretch from the phenolic hydroxyl group, centered around 3000-3400 cm~1.
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[e]

A sharp C=0 stretch from the methyl ester carbonyl around 1720-1740 cm™1.

o

A sharp C=0 stretch from the ketone carbonyl, likely shifted to a lower frequency (1650-
1680 cm~1) due to conjugation and hydrogen bonding.

o

C-O stretches in the 1100-1300 cm~1 region.

[¢]

Aromatic C=C stretches in the 1450-1600 cm™1 region.

Reactivity and Potential Applications

The utility of Methyl 3-acetyl-4-hydroxybenzoate in drug development and research stems
from the reactivity of its three distinct functional groups.[12]

» Phenolic Hydroxyl Group: This group is a nucleophile and can be easily alkylated or acylated
to introduce diverse side chains, a common strategy for modulating a molecule's solubility,
lipophilicity, and biological target affinity.[13]

o Acetyl Group (Ketone): The carbonyl carbon is electrophilic and can undergo nucleophilic
addition reactions. The adjacent methyl protons are weakly acidic and can participate in
condensation reactions (e.g., Claisen-Schmidt) to form larger, more complex structures like
chalcones, which are precursors to flavonoids.[14]

o Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid,
providing a handle for amide bond formation or other modifications. It can also be reduced to
a primary alcohol.

This combination of functionalities makes Methyl 3-acetyl-4-hydroxybenzoate a valuable
scaffold. While specific applications in marketed drugs are not widely documented, its structure
is analogous to intermediates used in the synthesis of various pharmaceutical agents.[15] For
instance, substituted hydroxyacetophenones are precursors in the synthesis of many
biologically active compounds. The strategic placement of functional groups allows for
regioselective modifications, building molecular complexity in a controlled manner, which is a
critical aspect of modern drug design.[16]

Safety and Hazards
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According to GHS classification data submitted to the European Chemicals Agency (ECHA),
Methyl 3-acetyl-4-hydroxybenzoate is considered hazardous.[1]

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H318: Causes serious eye damage.[1]

H335: May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, should be used when handling this chemical. Work should be conducted in a
well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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